molecular formula C8H9NO4S B13540547 3-Methyl-2-sulfamoylbenzoic acid

3-Methyl-2-sulfamoylbenzoic acid

Cat. No.: B13540547
M. Wt: 215.23 g/mol
InChI Key: HPSFLQXVHGVYEU-UHFFFAOYSA-N
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Description

3-Methyl-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C(_8)H(_9)NO(_4)S It is a derivative of benzoic acid, characterized by the presence of a methyl group at the third position and a sulfamoyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-sulfamoylbenzoic acid typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to produce 3-nitrotoluene.

    Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, forming 3-aminotoluene.

    Sulfonation: 3-aminotoluene undergoes sulfonation to introduce the sulfamoyl group, resulting in 3-methyl-2-sulfamoylaniline.

    Oxidation: The methyl group is oxidized to a carboxylic acid, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be further oxidized to form different oxidation states.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

3-Methyl-2-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfamoylbenzoic acid: Lacks the methyl group at the third position.

    3-Methylbenzoic acid: Lacks the sulfamoyl group.

    4-Methyl-2-sulfamoylbenzoic acid: Has the methyl group at the fourth position instead of the third.

Uniqueness

3-Methyl-2-sulfamoylbenzoic acid is unique due to the specific positioning of both the methyl and sulfamoyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

3-methyl-2-sulfamoylbenzoic acid

InChI

InChI=1S/C8H9NO4S/c1-5-3-2-4-6(8(10)11)7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)

InChI Key

HPSFLQXVHGVYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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